3-Descarboxy Olsalazine

Description

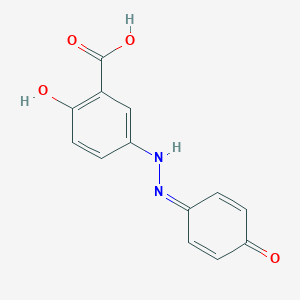

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-[(4-hydroxyphenyl)diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-10-4-1-8(2-5-10)14-15-9-3-6-12(17)11(7-9)13(18)19/h1-7,16-17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWJQYQMHYGVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 3-Descarboxy Olsalazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Descarboxy Olsalazine, a notable impurity and analogue of the anti-inflammatory drug Olsalazine, presents a significant point of interest in pharmaceutical research and development. Olsalazine itself is a prodrug of mesalazine (5-aminosalicylic acid), utilized in the management of inflammatory bowel disease.[1][2] The presence of related substances, such as this compound, necessitates a thorough understanding of their structure and synthesis for impurity profiling, reference standard preparation, and toxicological evaluation. This guide provides a comprehensive technical overview of the chemical structure and a detailed methodology for the synthesis of this compound, grounded in established principles of organic chemistry.

Chemical Structure and Nomenclature

This compound, systematically named 2-Hydroxy-5-[(4-hydroxyphenyl)diazenyl]benzoic acid, is an azo compound derived from the coupling of a diazotized aminophenol with salicylic acid.[2] Its chemical structure is characterized by two aromatic rings linked by an azo bridge (-N=N-). One ring is a salicylic acid moiety, retaining the carboxyl and hydroxyl functional groups of the parent structure. The second ring is a phenol, lacking the carboxyl group present in the corresponding ring of Olsalazine.

Key Structural Features:

-

Molecular Formula: C₁₃H₁₀N₂O₄[1]

-

Molecular Weight: 258.23 g/mol [1]

-

Core Scaffold: Azobenzene

-

Functional Groups: Carboxylic acid, two phenolic hydroxyls, azo group

The absence of one carboxyl group compared to Olsalazine significantly alters the molecule's polarity, solubility, and potentially its biological activity.

Synthesis of this compound

The synthesis of this compound is achieved through a classic two-step process in organic chemistry: the diazotization of an aromatic amine followed by an azo coupling reaction with an activated aromatic compound.[4] In this case, 4-aminophenol serves as the aromatic amine, and salicylic acid is the activated coupling partner.

Part 1: Diazotization of 4-Aminophenol

The initial step involves the conversion of the primary amino group of 4-aminophenol into a diazonium salt. This reaction is conducted in a cold, acidic medium with sodium nitrite. The in situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid (e.g., hydrochloric acid) is crucial for this transformation.

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose at higher temperatures, leading to the evolution of nitrogen gas and the formation of unwanted phenolic byproducts.[4] Maintaining a low temperature throughout the reaction is paramount to ensure the stability of the diazonium salt for the subsequent coupling step.

-

Acidic Medium: The presence of a strong acid is essential for the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid, which is the key reactive species that initiates the diazotization cascade.

Part 2: Azo Coupling with Salicylic Acid

The freshly prepared diazonium salt of 4-aminophenol is a weak electrophile that readily reacts with the electron-rich ring of salicylic acid. The hydroxyl and carboxyl groups of salicylic acid are activating groups, directing the electrophilic attack of the diazonium ion to the position para to the hydroxyl group.

Causality Behind Experimental Choices:

-

Alkaline Conditions: The coupling reaction with phenols is typically carried out in a mildly alkaline solution.[4] The hydroxide ions deprotonate the phenolic hydroxyl group of salicylic acid, forming a more strongly activating phenoxide ion, which enhances the rate and yield of the coupling reaction.

-

Immediate Use of Diazonium Salt: Due to its instability, the diazonium salt solution is used immediately after its preparation without isolation.

Experimental Protocol

This protocol provides a detailed, self-validating methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |

| 4-Aminophenol | C₆H₇NO | 109.13 | 1.09 g (10 mmol) | ≥98% |

| Salicylic Acid | C₇H₆O₃ | 138.12 | 1.38 g (10 mmol) | ≥99% |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (11 mmol) | ≥97% |

| Sodium Hydroxide | NaOH | 40.00 | ~1.6 g | ≥97% |

| Hydrochloric Acid | HCl | 36.46 | ~3 mL | 37% (w/w) |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Ethanol | C₂H₆O | 46.07 | As needed | 95% |

| Saturated Sodium Chloride Solution | NaCl(aq) | - | As needed | - |

Step-by-Step Methodology

Part A: Preparation of the Diazonium Salt of 4-Aminophenol

-

In a 100 mL beaker, dissolve 1.09 g (10 mmol) of 4-aminophenol in a mixture of 15 mL of deionized water and 2.5 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained.

-

Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.

-

In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold 4-aminophenol solution over a period of 10-15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part B: Azo Coupling and Isolation

-

In a 250 mL beaker, dissolve 1.38 g (10 mmol) of salicylic acid in 20 mL of a 10% (w/v) sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice-water bath with stirring.

-

Slowly add the freshly prepared cold diazonium salt solution from Part A to the cold salicylic acid solution with vigorous stirring. A colored precipitate should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the completion of the coupling reaction.

-

Acidify the mixture to a pH of approximately 4-5 by the slow addition of dilute hydrochloric acid. This will precipitate the product fully.

-

Isolate the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold deionized water, followed by a wash with a cold, dilute saturated sodium chloride solution to remove any unreacted starting materials and inorganic salts.

-

Dry the crude product in a vacuum oven at 50-60 °C.

Purification

The primary method for purifying the crude this compound is recrystallization.

-

Dissolve the crude product in a minimum amount of hot ethanol (95%).

-

If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

For higher purity, column chromatography can be employed using a silica gel stationary phase and an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane with a small percentage of acetic acid).[5][6]

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.

-

Melting Point: A sharp melting point is indicative of a pure compound. The melting point is expected to be above 210°C with decomposition.[3]

-

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment in the molecule. Expected signals would include aromatic protons and the acidic protons of the carboxyl and hydroxyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the structure.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and N=N (azo) stretching vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.

-

Visualizations

Synthesis Pathway

Caption: Experimental workflow for the synthesis of this compound.

References

-

Chavan, J., Chaskar, S., Vedpathak, H., Suryawanshi, V., G., R., Chaudhari, A., Pramanik, C., & Roychowdhury, A. (n.d.). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. Thieme. Retrieved from [Link]

- Chavan, J., Chaskar, S., Vedpathak, H., Suryawanshi, V., G., R., Chaudhari, A., Pramanik, C., & Roychowdhury, A. (2023). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. Thieme, 1.

- Method for the recrystallisation and/or purification of azo-type compounds. (n.d.). Google Patents.

-

The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

- The separation and purification of ionic azo and azomethine dyes by gel permeation chromatography. (n.d.). CoLab.

-

Making an Azo Dye from Phenol. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Ahmed, D. (2021, April 5). Suggestions required for efficient isolation and purification of azo pigments? ResearchGate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Olsalazine Sodium-impurities. Pharmaffiliates. Retrieved from [Link]

-

Veeprho. (n.d.). Olsalazine EP Impurity C | CAS 259151-72-9. Veeprho. Retrieved from [Link]

-

Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved from [Link]

-

Synthesis of azo compounds containing salicylic acid and its derivatives. (n.d.). Chemical Review and Letters. Retrieved from [Link]

-

The Fine Chemical Intermediate: Understanding 2-Hydroxy-5-[2-(4-nitrophenyl)diazenyl]benzoic acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Veeprho. (n.d.). Olsalazine EP Impurity C | CAS 259151-72-9. Veeprho. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. Olsalazine sodium EP Impurity C | 259151-72-9 [amp.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The separation and purification of ionic azo and azomethine dyes by gel permeation chromatography | CoLab [colab.ws]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Descarboxy Olsalazine: A Key Impurity of Olsalazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Descarboxy Olsalazine, a critical process-related impurity of the anti-inflammatory drug Olsalazine. This document delves into its chemical identity, synthesis, analytical detection, and its significance in the quality control of Olsalazine.

Core Identity and Physicochemical Properties

This compound, systematically known as 2-Hydroxy-5-[(4-hydroxyphenyl)diazenyl]benzoic acid, is a recognized impurity in the synthesis of Olsalazine and is designated as Olsalazine EP Impurity C in the European Pharmacopoeia.[1][2] Its fundamental physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 259151-72-9 | [3][4] |

| Molecular Formula | C₁₃H₁₀N₂O₄ | [3] |

| Molecular Weight | 258.23 g/mol | [3] |

| IUPAC Name | 2-Hydroxy-5-[(4-hydroxyphenyl)diazenyl]benzoic acid | [2] |

| Synonyms | This compound, Olsalazine EP Impurity C | [2][4] |

The Significance of this compound in Drug Manufacturing

Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), used in the treatment of ulcerative colitis.[5][6] It consists of two molecules of 5-ASA linked by an azo bond.[5] In the colon, bacterial azoreductases cleave this bond, releasing the active therapeutic agent.[7][8]

The presence of impurities such as this compound is a critical quality attribute that must be monitored and controlled during the manufacturing of the active pharmaceutical ingredient (API) to ensure the safety and efficacy of the final drug product.[1] Regulatory bodies like the European Pharmacopoeia mandate the quantification of such process-related impurities.[9]

Structural Elucidation: Olsalazine vs. This compound

The structural difference between Olsalazine and its 3-Descarboxy impurity lies in the absence of a carboxyl group on one of the salicylic acid moieties. This is a crucial distinction that impacts the molecule's overall properties and necessitates its control as an impurity.

Caption: Structural comparison of Olsalazine and this compound.

Synthesis and Formation Pathway

This compound is a process-related impurity that can arise during the synthesis of Olsalazine. The synthesis of Olsalazine typically involves the diazotization of an amino-salicylic acid derivative followed by coupling. The formation of this compound can occur if one of the reacting moieties lacks a carboxylic acid group at the 3-position. A comprehensive study on the synthesis and characterization of nine pharmacopeial impurities of Olsalazine, including this compound, has been published, providing detailed synthetic routes.[9][10]

Caption: Simplified workflow of Olsalazine synthesis and the formation of this compound.

Analytical Methodologies for Detection and Quantification

The control of this compound requires robust analytical methods for its detection and quantification in the Olsalazine API. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Recommended HPLC Protocol

A reversed-phase HPLC method is suitable for the separation and determination of Olsalazine and its impurities.[11]

-

Column: Alltima C18 (or equivalent)

-

Mobile Phase: A gradient or isocratic mixture of methanol and an ion-pair buffer solution (e.g., 45:55 v/v). The ion-pair buffer can be prepared with 0.02 M sodium dihydrogen phosphate and 0.02 M tetraethylammonium hydroxide, with the pH adjusted to 7.2 with phosphoric acid.[11]

-

Flow Rate: 1.0 mL/min[11]

-

Detection: UV spectrophotometry at 340 nm.[11]

-

Linear Range: A typical calibration curve would have a linear range of approximately 20-125 µg/mL.[11]

-

Limit of Detection (LOD): The detection limit is typically in the nanogram range.[11]

Other analytical techniques that have been reported for the analysis of Olsalazine and could be adapted for impurity profiling include spectrophotometry and various voltammetric methods.[12]

Caption: Experimental workflow for the analysis of this compound.

Pharmacological and Toxicological Significance

There is limited publicly available information specifically on the pharmacological or toxicological properties of this compound. However, as a controlled impurity in a pharmaceutical product, its levels are kept below a stringent threshold to ensure patient safety. The rationale for controlling any impurity is based on the principle that its biological effects are unknown and could potentially be harmful. The qualification of impurities is a critical step in drug development, and for impurities found above a certain level, toxicological studies may be required.

Regulatory Perspective and Control Strategy

The presence of this compound and other impurities in Olsalazine is regulated by pharmacopoeias such as the British and European Pharmacopoeias.[9] These regulatory documents set specific limits for known and unknown impurities in the drug substance. A robust control strategy for this compound involves:

-

Understanding the formation pathway: Identifying the root cause of its formation during the manufacturing process.

-

Process optimization: Modifying reaction conditions to minimize the formation of this impurity.

-

Raw material control: Ensuring the purity of starting materials to prevent the introduction of precursors.

-

Validated analytical methods: Implementing sensitive and specific analytical methods for its routine monitoring.

-

Setting appropriate specifications: Establishing acceptance criteria for the level of this compound in the final API based on regulatory guidelines and safety considerations.

Conclusion

This compound is a critical process-related impurity of Olsalazine that requires careful monitoring and control during drug manufacturing. A thorough understanding of its chemical properties, formation pathways, and analytical detection methods is essential for ensuring the quality, safety, and efficacy of the final Olsalazine drug product. This guide provides a foundational understanding for researchers and drug development professionals involved in the lifecycle of Olsalazine.

References

-

PubChem. Olsalazine. National Center for Biotechnology Information. [Link][5]

-

Separation and Determination of Olsalazine Sodium and Its Impurities by HPLC. Journal of Pharmaceutical Analysis. [Link][11]

-

Spectrophotometric Methods for Determination of Olsalazine Sodium. Research Journal of Pharmaceutical Technology. [Link][12]

-

What is the mechanism of Olsalazine Sodium? - Patsnap Synapse. [Link][7]

-

Pharmacology of Olsalazine (Dipentum) ; Mechanism of Action, Pharmacokinetics, Uses, Effects - YouTube. [Link][8]

-

DIPENTUM® (olsalazine sodium capsules) - accessdata.fda.gov. [Link][13]

-

Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. Thieme Connect. [Link][9]

-

Olsalazine Impurities and Related Compound - Veeprho. [Link][1]

-

Olsalazine EP Impurity C | CAS 259151-72-9 - Veeprho. [Link][2]

-

Studying the quenching resulted from the formation of an association complex between olsalazine or sulfasalazine with acriflavine - Royal Society Publishing. [Link][15]

-

Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium | Request PDF - ResearchGate. [Link][16]

-

Olsalazine EP Impurity C - KM Pharma Solution Private Limited. [Link][18]

-

Olsalazine EP Impurity C - API Impurities - Alentris Research Pvt. Ltd. [Link][20]

Sources

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Olsalazine sodium EP Impurity C | 259151-72-9 [amp.chemicalbook.com]

- 5. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Olsalazine - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Olsalazine Sodium? [synapse.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Separation and Determination of Olsalazine Sodium and Its Impurit...: Ingenta Connect [ingentaconnect.com]

- 12. rjptonline.org [rjptonline.org]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Evolution of olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. researchgate.net [researchgate.net]

- 17. cleanchemlab.com [cleanchemlab.com]

- 18. kmpharma.in [kmpharma.in]

- 19. Olsalazine EP Impurity C [hemarsh.com]

- 20. alentris.org [alentris.org]

A Technical Guide to the Discovery and Origin of 3-Descarboxy Olsalazine

This guide provides a detailed exploration into the identification, characterization, and probable origins of 3-Descarboxy Olsalazine, a known impurity of the anti-inflammatory drug Olsalazine. Tailored for researchers, analytical scientists, and professionals in drug development, this document elucidates the systematic approach required to uncover and understand such impurities, ensuring the safety and efficacy of the final drug product.

Introduction: The Imperative of Purity in Drug Manufacturing

Olsalazine is a prodrug specifically designed for the treatment of ulcerative colitis.[1] Structurally, it consists of two 5-aminosalicylic acid (5-ASA) molecules linked by an azo bond.[1][2] This design allows it to pass through the upper gastrointestinal tract intact, with the azo bond being cleaved by bacterial azoreductases in the colon to release the active therapeutic agent, mesalamine (5-ASA), directly at the site of inflammation.[2][3]

In the realm of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount. Impurities, even in trace amounts, can impact the drug's efficacy, stability, and, most critically, patient safety. Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous impurity profiling to identify and quantify any substance in the drug product that is not the intended API.[4][5] This guide focuses on a specific impurity, this compound, using it as a case study to illustrate the scientific diligence involved in modern drug development.

The Subject: Unveiling this compound

This compound, cataloged as Olsalazine EP Impurity C, is a related substance to the parent drug.[1][6] As its name suggests, its structure is differentiated from Olsalazine by the absence of one of the two carboxylic acid (-COOH) groups. This seemingly minor alteration results in a different chemical entity with its own unique physicochemical properties and an uncharacterized toxicological profile, making its detection and control essential.

| Property | Olsalazine | This compound |

| IUPAC Name | 5,5'-Azobis(2-hydroxybenzoic acid) | 2-hydroxy-5-[2-(4-hydroxyphenyl)diazenyl]-benzoic acid[6] |

| Molecular Formula | C₁₄H₁₀N₂O₆ | C₁₃H₁₀N₂O₄[6][7] |

| Molecular Weight | 302.24 g/mol | 258.23 g/mol [6][7] |

| Key Structural Difference | Contains two carboxylic acid groups | Contains one carboxylic acid group |

The first step in controlling an impurity is discovering it. The discovery of a non-obvious impurity like this compound is not accidental; it is the result of a systematic and mandated investigative process known as forced degradation or stress testing.

The Discovery Pathway: A Forced Degradation Workflow

Forced degradation studies are the cornerstone of impurity profiling, designed to accelerate the degradation of a drug substance under conditions more severe than standard stability testing.[8] This process helps identify potential degradation products and develop stability-indicating analytical methods capable of resolving them from the API.[9]

Protocol 1: Forced Degradation (Stress Testing) of Olsalazine

Objective: To generate potential degradation products of Olsalazine under various stress conditions as mandated by ICH guideline Q1A.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Olsalazine API in a suitable solvent (e.g., methanol/water mixture) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 1N HCl.

-

Incubate at 80°C for 24 hours.

-

Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL.

-

Causality: Acidic conditions can hydrolyze susceptible bonds. For Olsalazine, the primary interest is the stability of the azo linkage and potential decarboxylation.

-

-

Base Hydrolysis:

-

Oxidative Degradation:

-

To 1 mL of stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

-

Store at room temperature for 24 hours.

-

Dilute to 100 µg/mL.

-

Causality: The phenolic hydroxyl groups in Olsalazine are susceptible to oxidation, which can lead to the formation of colored impurities.[11]

-

-

Thermal Degradation:

-

Store the solid API in a hot air oven at 105°C for 48 hours.

-

Dissolve the stressed solid to prepare a 100 µg/mL solution.

-

Causality: Heat is a direct energy input that can promote reactions lacking a high activation barrier, such as thermal decarboxylation.

-

-

Photolytic Degradation:

-

Expose the solid API and the stock solution to UV (254 nm) and visible light in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Prepare a 100 µg/mL solution from the stressed samples.

-

Causality: Light energy can excite electrons and promote free-radical reactions or cleavage of bonds.

-

From Detection to Identification: The Analytical Pursuit

Following stress testing, the resultant solutions are analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Protocol 2: HPLC Analysis and Structural Elucidation

Objective: To separate, isolate, and identify the structure of impurities generated during forced degradation.

Methodology:

-

HPLC Method Development:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically employed to resolve polar and non-polar compounds. For example, a gradient of Acetonitrile and a pH 3.0 phosphate buffer.

-

Detector: UV-Vis detector set at a wavelength that captures both the API and potential impurities (e.g., 360 nm).[9]

-

Self-Validation: The method is deemed "stability-indicating" when it can separate the main Olsalazine peak from all degradation product peaks and from common excipients, with peak purity analysis (using a Diode Array Detector) confirming no co-elution.

-

-

Analysis of Stressed Samples:

-

Inject the prepared samples from Protocol 1.

-

A new, distinct peak with a different retention time from Olsalazine would be observed, particularly prominent in the base hydrolysis and thermal stress samples. This is our candidate for this compound.

-

-

Isolation:

-

The impurity is isolated from a concentrated degradation mixture using preparative HPLC with the same column and mobile phase chemistry, scaled up for larger volumes. Fractions corresponding to the impurity peak are collected.

-

-

Structural Elucidation:

-

LC-Mass Spectrometry (LC-MS): The isolated fraction is analyzed by LC-MS. The mass spectrum would show a molecular ion peak corresponding to a mass of ~258 g/mol , a loss of 44 Da (the mass of a -COO group) from the parent Olsalazine molecule (302 g/mol ). This provides the first strong evidence of a decarboxylation event.[12]

-

NMR Spectroscopy: ¹H and ¹³C NMR analysis of the pure, isolated impurity provides the definitive structural proof. The spectra would confirm the loss of one carboxylic acid signal and the appearance of a new aromatic proton signal, allowing for the unambiguous assignment of the structure as this compound.[12]

-

| Analytical Technique | Expected Result for this compound | Rationale |

| HPLC | A new peak with a unique retention time, resolved from Olsalazine. | The change in structure (loss of a polar carboxyl group) alters its interaction with the stationary phase. |

| LC-MS | Molecular Ion Peak at m/z ≈ 258 | Confirms the molecular weight, showing a mass loss of 44 Da (CO₂) from Olsalazine (m/z ≈ 302). |

| ¹H NMR | Disappearance of one -COOH proton signal; appearance of a new aromatic C-H proton signal. | Provides definitive evidence of the specific chemical transformation and its location on the molecule. |

Uncovering the Origin: Degradation vs. Synthesis

The identification of an impurity necessitates an investigation into its origin. This compound can plausibly arise from two main sources: as a degradation product or as a process-related impurity from the synthesis itself.

Source 1: Degradation Pathway

The results from the forced degradation study strongly suggest that this compound is a degradation product. The decarboxylation of salicylic acid derivatives (the building blocks of Olsalazine) is a known chemical reaction that can be promoted by heat and alkaline conditions. The presence of the impurity in samples subjected to thermal and base-induced stress is a direct validation of this pathway.

Source 2: Synthetic Pathway (Process-Related Impurity)

Olsalazine is synthesized via the diazotization of 5-aminosalicylic acid (5-ASA) followed by an azo coupling reaction.[11] An impurity could be introduced if the starting materials are not pure. If the 5-ASA starting material is contaminated with 4-aminophenol (which is essentially 5-ASA that has been decarboxylated), this contaminant could participate in the reaction sequence, leading to the formation of this compound as a process-related impurity.

Conclusion and Mitigation

The discovery of this compound is a testament to the robustness of the modern pharmaceutical development process. Through a systematic workflow involving forced degradation, the development of a stability-indicating HPLC method, and advanced spectroscopic analysis, this impurity was successfully identified and characterized.

Understanding its dual potential origins—as both a degradation product and a process-related impurity—is critical for control. Mitigation strategies must therefore be twofold:

-

Process Control: Ensure the purity of the 5-ASA starting material by implementing an analytical test to screen for 4-aminophenol.

-

Formulation and Storage Control: The formulation should be developed to maintain a stable pH. Storage conditions for both the API and the final drug product must be controlled to avoid high temperatures, thereby minimizing the risk of degradation-induced decarboxylation.

This comprehensive approach ensures that the final drug product meets the stringent standards of quality, safety, and efficacy required for patient care.

References

-

Olsalazine sodium EP Impurity C | 259151-72-9 . ChemicalBook.

-

Olsalazine Impurities and Related Compound . Veeprho.

-

425358 this compound CAS: 259151-72-9 . United States Biological.

-

Olsalazine . PubChem, National Institutes of Health.

-

DIPENTUM® (olsalazine sodium capsules) . U.S. Food and Drug Administration.

-

Olsalazine Monograph for Professionals . Drugs.com.

-

CAS 259151-72-9 | this compound Supplier . Clinivex.

-

Olsalazine Sodium-impurities . Pharmaffiliates.

-

Olsalazine sodium | C14H8N2Na2O6 . PubChem, National Institutes of Health.

-

Olsalazine . Wikipedia.

-

Olsalazine EP Impurity I . Veeprho.

-

Forced degradation study results . ResearchGate.

-

Olsalazine Sodium - Impurity G . Pharmaffiliates.

-

This compound . LGC Standards.

-

Forced Degradation Studies . MedCrave online.

-

Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing . National Institutes of Health.

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method . Hilaris Publishing.

-

Forced Degradation – A Review . Pharmatutor.

-

Development of Impurity Profiling Methods Using Modern Analytical Techniques . International Journal of Trend in Scientific Research and Development.

-

Spectrophotometric methods for determination of olsalazine sodium . ResearchGate.

-

Impurity Profiling and its Significance Active Pharmaceutical Ingredients . World Journal of Pharmaceutical Research.

-

Synthesis of olsalazine analogs . ResearchGate.

-

Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium . Thieme Connect.

-

Improving the efficiency of Olsalazine synthesis and scale-up for laboratory use . Benchchem.

Sources

- 1. veeprho.com [veeprho.com]

- 2. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Olsalazine - Wikipedia [en.wikipedia.org]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. Olsalazine sodium EP Impurity C | 259151-72-9 [amp.chemicalbook.com]

- 7. usbio.net [usbio.net]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ijprajournal.com [ijprajournal.com]

A Technical Guide to the Interrelationship of 3-Descarboxy Olsalazine, Olsalazine, and Mesalazine

This in-depth technical guide provides a comprehensive exploration of the chemical and pharmacological relationships between Olsalazine, its active metabolite Mesalazine (also known as 5-aminosalicylic acid or 5-ASA), and the process-related impurity, 3-Descarboxy Olsalazine. This document is intended for researchers, scientists, and professionals in drug development and quality control within the pharmaceutical industry.

Executive Summary

Olsalazine serves as a colon-specific prodrug for Mesalazine, the therapeutically active moiety in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis. The conversion of Olsalazine to Mesalazine is a critical step, mediated by the gut microbiota. During the synthesis of Olsalazine, various impurities can arise, including this compound. Understanding the formation, detection, and potential impact of such impurities is paramount for ensuring the safety and efficacy of the final drug product. This guide will delve into the metabolic pathway of Olsalazine, the significance of Mesalazine's anti-inflammatory action, and the role of this compound as a critical quality attribute.

The Prodrug Principle: From Olsalazine to Mesalazine

Olsalazine is a rationally designed prodrug, consisting of two molecules of Mesalazine linked by an azo bond.[1] This design allows for targeted drug delivery to the colon, minimizing systemic absorption and associated side effects.[2]

The Metabolic Activation in the Colon

Upon oral administration, Olsalazine remains largely intact through the stomach and small intestine.[3] Once it reaches the colon, the azo bond is cleaved by azoreductase enzymes produced by the colonic bacteria.[4] This enzymatic action releases two molecules of the active drug, Mesalazine, directly at the site of inflammation in IBD.[4]

Caption: Comparison of the chemical structures of Olsalazine and this compound.

Pharmacological Significance: An Unexplored Area

Currently, there is a lack of publicly available data on the specific pharmacological activity of this compound. It is unknown whether this impurity possesses any therapeutic or toxicological effects. However, based on its structural similarity to Olsalazine and Mesalazine, some theoretical considerations can be made:

-

Potential for Cleavage: It is plausible that the azo bond in this compound could also be cleaved by colonic azoreductases. This would release one molecule of Mesalazine and one molecule of a descarboxy-salicylic acid derivative.

-

Structure-Activity Relationship: The anti-inflammatory activity of Mesalazine is attributed to the specific arrangement of the amino and hydroxyl groups on the salicylic acid backbone. The absence of a carboxyl group could potentially alter the molecule's interaction with its targets, but this remains speculative without experimental data. Studies on the structure-activity relationship of other azo derivatives of salicylic acid suggest that modifications to the ring can influence antibacterial and other biological activities. [5] Further research is warranted to determine the pharmacological profile of this compound to fully understand its potential impact on the safety and efficacy of Olsalazine-containing drug products.

Analytical Control and Methodologies

Rigorous analytical testing is essential to ensure the purity and quality of Olsalazine. High-Performance Liquid Chromatography (HPLC) is the primary technique used for the separation and quantification of Olsalazine and its related substances, including this compound.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A robust, stability-indicating HPLC method is crucial for the quality control of Olsalazine. The method should be capable of separating the active pharmaceutical ingredient (API) from its process-related impurities and degradation products.

Experimental Protocol: A Representative HPLC Method

The following is a general protocol for the analysis of Olsalazine and its impurities. Method optimization and validation are critical for specific applications.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed to achieve optimal separation.

-

Mobile Phase A: A buffered aqueous solution (e.g., phosphate buffer, pH adjusted).

-

Mobile Phase B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where both Olsalazine and its impurities have significant absorbance.

-

Sample Preparation: Dissolve the Olsalazine sample in a suitable solvent (e.g., a mixture of water and methanol) to a known concentration.

Caption: A typical workflow for the HPLC analysis of Olsalazine impurities.

Comparative Pharmacokinetics and Efficacy

Understanding the pharmacokinetic profiles of Olsalazine and Mesalazine is essential for optimizing therapeutic outcomes.

Pharmacokinetic Parameters

The prodrug nature of Olsalazine results in a distinct pharmacokinetic profile compared to Mesalazine formulations.

| Parameter | Olsalazine | Mesalazine (Oral Formulations) |

| Systemic Absorption | Very low (<3%) [3] | Variable (20-30%) depending on formulation |

| Metabolism | Primarily converted to Mesalazine in the colon by bacterial azoreductases [4] | Acetylated in the gut mucosa and liver to N-acetyl-5-ASA |

| Excretion | Metabolites excreted in feces and urine [6] | Primarily excreted in urine as N-acetyl-5-ASA |

Data compiled from multiple sources. [3][4][6]

Clinical Efficacy in Ulcerative Colitis

Clinical trials have demonstrated the efficacy of Olsalazine in maintaining remission in patients with ulcerative colitis. Comparative studies with Mesalazine have shown comparable efficacy in inducing remission. [5]However, some studies suggest that Olsalazine may be superior in preventing relapses, particularly in patients with left-sided colitis. [7]

| Study Outcome | Olsalazine | Mesalazine | Reference |

|---|---|---|---|

| Inducing Remission (Mild to Moderate UC) | 52.2% endoscopic remission | 48.8% endoscopic remission (P=0.67) | [5] |

| Maintaining Remission (12 months) | 12% relapse rate | 33% relapse rate (P=0.024) | [7]|

Conclusion and Future Directions

The relationship between this compound, Olsalazine, and Mesalazine is a critical aspect of the chemistry, manufacturing, and control of this important therapeutic agent for IBD. While Olsalazine's role as a prodrug for Mesalazine is well-established, and analytical methods for impurity profiling are in place, a significant knowledge gap exists regarding the pharmacological activity of this compound.

Future research should focus on:

-

Pharmacological and Toxicological Profiling: In vitro and in vivo studies are needed to determine if this compound has any biological activity, either beneficial or detrimental.

-

Impurity Fate and Disposition: Investigating whether this compound is metabolized in the colon and what the resulting metabolites are.

-

Impact on Efficacy: Assessing if the presence of this impurity at acceptable levels has any discernible impact on the overall therapeutic efficacy of Olsalazine.

Addressing these questions will provide a more complete understanding of the entire lifecycle of Olsalazine, from synthesis to its therapeutic action in patients, ultimately contributing to the development of safer and more effective treatments for inflammatory bowel disease.

References

-

Kruis, W., Brandes, J. W., Schreiber, S., Theuer, D., Krakamp, B., Ewe, K., ... & Judmaier, G. (1998). Olsalazine versus mesalazine in the treatment of mild to moderate ulcerative colitis. Alimentary pharmacology & therapeutics, 12(8), 707-715. [Link]

-

Courtney, M. G., Nunes, D. P., Bergin, C., O'Driscoll, M., Trimble, V., Keeling, P. W., & Weir, D. G. (1992). Randomised comparison of olsalazine and mesalazine in prevention of relapses in ulcerative colitis. The Lancet, 339(8804), 1279-1281. [Link]

-

PubChem. (n.d.). Olsalazine. National Center for Biotechnology Information. Retrieved from [Link]

-

RxList. (2023, January 12). Dipentum (Olsalazine). [Link]

-

U.S. Food and Drug Administration. (n.d.). DIPENTUM® (olsalazine sodium capsules). [Link]

-

Drugs.com. (2025, August 22). Olsalazine Monograph for Professionals. [Link]

-

Salman, H. H., Abood, H. S., & Ramadhan, U. H. (2019). Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity. Oriental Journal of Chemistry, 35(2), 647-653. [Link]

-

Salman, H. H., Abood, H. S., & Ramadhan, U. H. (2019). Synthesis of some New Azo Compounds of Salicylic Acid Derivatives and Determination of their In vitro Anti-inflammatory Activity. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Forced degradation study results. [Link]

-

ResearchGate. (2019, April 7). Synthesis of some New Azo Compounds of Salicylic Acid Derivatives and Determination of their In vitro Anti-inflammatory Activity. [Link]

-

PubChem. (n.d.). Olsalazine | C14H10N2O6 | CID 22419. [Link]

-

U.S. Food and Drug Administration. (n.d.). DIPENTUM® (olsalazine sodium capsules). [Link]

-

Pharmaffiliates. (n.d.). Olsalazine Sodium-impurities. [Link]

-

Chavan, J., Chaskar, S., Vedpathak, H., Suryawanshi, V., G., R., Chaudhari, A., ... & Roychowdhury, A. (2023). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. Synfacts, 19(11), 1185. [Link]

-

ResearchGate. (n.d.). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. [Link]

-

Wadworth, A. N., & Fitton, A. (1991). Olsalazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease. Drugs, 41(4), 647–664. [Link]

-

Mayo Clinic. (2025, December 1). Olsalazine (oral route) - Side effects & dosage. [Link]

-

Saini, B., & Bansal, G. (2014). Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. Scientia Pharmaceutica, 82(1), 85–97. [Link]

-

International Journal of Pharmacy and Technology. (2016). Formulation and evaluation of olsalazine sodium enteric coated tablets in ulcerative colitis. [Link]

-

MDPI. (2015). Anticancer Activity of Water-Soluble Olsalazine-PAMAM-Dendrimer-Salicylic Acid-Conjugates. [Link]

-

Wikipedia. (n.d.). Olsalazine. [Link]

Sources

- 1. Olsalazine - Wikipedia [en.wikipedia.org]

- 2. Olsalazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. Olsalazine | C14H10N2O6 | CID 22419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [Correlation between structure and antibacterial activity in a series of azo derivatives of salicylic and alpha-oxynaphtholic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights - PMC [pmc.ncbi.nlm.nih.gov]

The Unexplored Potential of 3-Descarboxy Olsalazine: A Hypothetical Framework for Investigating Biological Significance

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Olsalazine, a cornerstone in the management of inflammatory bowel disease (IBD), functions as a colon-targeted prodrug of mesalamine (5-aminosalicylic acid, 5-ASA). Its therapeutic efficacy is intrinsically linked to the metabolic activity of the gut microbiota, which cleaves its central azo bond to release the active anti-inflammatory agent. While the pharmacology of Olsalazine and 5-ASA is well-documented, the biological relevance of its impurities and potential minor metabolites remains largely uncharted territory. This technical guide focuses on one such molecule: 3-Descarboxy Olsalazine, a known impurity of Olsalazine. We will delve into a hypothetical framework to explore its potential biological significance, moving beyond established knowledge to propose novel avenues of research. This document is intended to serve as a catalyst for investigation into the nuanced pharmacology of Olsalazine and its derivatives.

Introduction: The Olsalazine Paradigm in IBD Therapy

Olsalazine is a rationally designed prodrug, consisting of two molecules of 5-ASA linked by an azo bond.[1] This design cleverly utilizes the anaerobic environment of the colon, where bacterial azoreductases catalyze the cleavage of the azo bond, liberating 5-ASA directly at the site of inflammation.[2][3] This targeted delivery minimizes systemic absorption and associated side effects. The therapeutic effects of Olsalazine are therefore attributed to the multifaceted anti-inflammatory properties of 5-ASA, which include the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, reduction of pro-inflammatory cytokine production, and scavenging of reactive oxygen species.[4][5]

While the primary metabolic pathway of Olsalazine is well understood, the formation and fate of manufacturing impurities or alternative metabolic byproducts are less clear. This compound is recognized as an impurity in Olsalazine preparations.[6][7] Its structure, lacking one of the carboxyl groups of the parent molecule, raises intriguing questions about its potential biological activities and how it might modulate the therapeutic or toxicological profile of Olsalazine.

The Chemical Identity of this compound

This compound, also known as 2-Hydroxy-5-[2-(4-hydroxyphenyl)diazenyl]-benzoic Acid, is structurally similar to Olsalazine but with the notable absence of a carboxyl group on one of the salicylic acid moieties.[8][9]

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

| Olsalazine | C14H10N2O6 | 302.24 g/mol | Two 5-aminosalicylic acid units linked by an azo bond. |

| This compound | C13H10N2O4 | 258.23 g/mol | One salicylic acid unit and one phenol unit linked by an azo bond. |

| Mesalamine (5-ASA) | C7H7NO3 | 153.14 g/mol | An aminosalicylate, the active metabolite of Olsalazine. |

The removal of a carboxyl group can significantly alter the physicochemical properties of a molecule, including its pKa, solubility, and ability to interact with biological targets. These changes form the basis for our hypotheses regarding the potential biological significance of this compound.

Hypothesized Biological Significance of this compound

The absence of a carboxyl group in this compound could lead to several potential biological consequences. We propose three main hypotheses for its potential significance:

Hypothesis 1: Altered Absorption and Systemic Exposure The carboxyl group contributes to the polar nature of Olsalazine, limiting its absorption in the upper gastrointestinal tract. The loss of this group in this compound could increase its lipophilicity, potentially leading to greater absorption from the small intestine compared to the parent drug. This could result in systemic exposure to an un-cleaved azo compound, which may have off-target effects.

Hypothesis 2: A Substrate for Different Metabolic Pathways While Olsalazine is primarily a substrate for bacterial azoreductases in the colon, this compound might be metabolized differently. For instance, it could be a substrate for hepatic enzymes if absorbed systemically. The azo bond could still be cleaved by colonic bacteria, but this would yield one molecule of 5-ASA and one molecule of p-aminophenol, a compound with known hepatotoxic and nephrotoxic potential.

Hypothesis 3: Direct Biological Activity this compound may possess intrinsic biological activity, independent of its conversion to 5-ASA. The phenolic and azo moieties could interact with various biological targets. For example, azo compounds have been investigated for their potential to modulate inflammatory pathways. It is plausible that this compound could act as a weak inhibitor or modulator of inflammatory enzymes or transcription factors.

Proposed Experimental Workflows for Investigating Biological Significance

To test the aforementioned hypotheses, a systematic, multi-tiered experimental approach is required.

In Vitro Characterization

Objective: To determine the physicochemical properties and basic biological interactions of this compound.

Experimental Protocols:

-

Solubility and Lipophilicity Assessment:

-

Determine the aqueous solubility of this compound at various pH values (e.g., 2.0, 6.8, 7.4) using a standard shake-flask method.

-

Measure the octanol-water partition coefficient (LogP) to quantify its lipophilicity.

-

Compare these values to those of Olsalazine and 5-ASA.

-

-

Cell-Free Enzyme Inhibition Assays:

-

Screen this compound against key inflammatory enzymes, such as COX-1, COX-2, and 5-lipoxygenase (5-LOX), using commercially available assay kits.

-

Determine the IC50 values if significant inhibition is observed.

-

Use 5-ASA as a positive control.

-

-

Cell-Based Assays for Anti-inflammatory Activity:

-

Utilize a cell line relevant to IBD, such as Caco-2 (intestinal epithelial cells) or THP-1 (monocytes).

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS).

-

Treat the cells with varying concentrations of this compound.

-

Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

-

Assess the activation of key inflammatory signaling pathways (e.g., NF-κB) via Western blotting or reporter assays.

-

Ex Vivo and In Vivo Investigations

Objective: To assess the metabolic fate and potential toxicity of this compound in a biological system.

Experimental Protocols:

-

Gut Microbiota Metabolism Study:

-

Incubate this compound with fecal slurries from healthy human donors or animal models of IBD.

-

Analyze the samples at different time points using LC-MS/MS to identify and quantify the parent compound and any metabolites (e.g., 5-ASA, p-aminophenol).

-

Compare the rate of azo bond cleavage to that of Olsalazine.

-

-

Animal Pharmacokinetic Studies:

-

Administer this compound orally to rodents.

-

Collect blood and tissue samples at various time points.

-

Quantify the concentrations of the parent compound and its major metabolites in plasma and key organs (e.g., liver, kidney, colon).

-

Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

-

-

Animal Models of IBD:

-

Utilize a well-established animal model of colitis (e.g., dextran sulfate sodium-induced colitis in mice).

-

Treat the animals with Olsalazine, this compound, or a vehicle control.

-

Evaluate disease activity by monitoring body weight, stool consistency, and rectal bleeding.

-

At the end of the study, collect colonic tissue for histological analysis and measurement of inflammatory markers.

-

Visualizing the Hypothesized Metabolic Pathways and Experimental Plans

The following diagrams illustrate the proposed metabolic fate of this compound and a suggested experimental workflow.

Caption: Hypothesized metabolic pathways of Olsalazine and this compound.

Caption: Proposed experimental workflow for investigating this compound.

Conclusion and Future Directions

The biological significance of this compound remains an open question. However, based on its chemical structure and the known pharmacology of related compounds, there is a compelling rationale for its investigation. The hypotheses and experimental workflows outlined in this guide provide a roadmap for researchers to explore the potential impact of this molecule on the safety and efficacy of Olsalazine therapy.

Future research should focus on synthesizing pure this compound for rigorous testing, developing sensitive analytical methods for its detection in biological matrices, and exploring its potential as a biomarker for certain patient populations. A deeper understanding of the pharmacology of Olsalazine impurities and minor metabolites will ultimately contribute to the development of safer and more effective treatments for inflammatory bowel disease.

References

- PubChem. (n.d.). Olsalazine. National Center for Biotechnology Information.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Olsalazine Sodium?

- Pharmacology of Olsalazine (Dipentum) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025, January 22). YouTube.

- Drugs.com. (2025, August 22). Olsalazine Monograph for Professionals.

- Patsnap Synapse. (2024, June 14). What is Olsalazine Sodium used for?

- Wikipedia. (n.d.). Olsalazine.

- U.S. Food and Drug Administration. (n.d.). DIPENTUM® (olsalazine sodium capsules).

- van Hogezand, R. A. (1988). Pharmacokinetics of olsalazine and its metabolites. Scandinavian Journal of Gastroenterology. Supplement, 148, 17–20.

- Benchchem. (n.d.). Olsalazine's effect on intestinal microbiota composition and function.

- Crouwel, F., et al. (2020). Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease. Journal of Crohn's and Colitis, 14(Supplement_2), S310-S314.

- 10X CHEM. (n.d.). This compound.

- Li, F., et al. (2022). Pharmacokinetic and gut microbiota analyses revealed the effect of Lactobacillus acidophilus on the metabolism of Olsalazine in ulcerative colitis rats. Frontiers in Pharmacology, 13, 938006.

- Carbosynth. (n.d.). Catalogue.

- Klotz, U. (1997). Efficacy and tolerability of olsalazine (dipentum) in the treatment of patients with ulcerative colitis - Results of a field study. Hepato-Gastroenterology, 44(16), 468–472.

- CRO SPLENDID LAB. (n.d.). This compound Methyl Ester.

- CRO SPLENDID LAB. (n.d.). This compound.

- ChemicalBook. (n.d.). Olsalazine sodium EP Impurity C | 259151-72-9.

- Allmpus. (n.d.). Olsalazine EP Impurity C / this compound.

Sources

- 1. Olsalazine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. What is the mechanism of Olsalazine Sodium? [synapse.patsnap.com]

- 5. What is Olsalazine Sodium used for? [synapse.patsnap.com]

- 6. Olsalazine sodium EP Impurity C | 259151-72-9 [amp.chemicalbook.com]

- 7. allmpus.com [allmpus.com]

- 8. level.com.tw [level.com.tw]

- 9. splendidlab.in [splendidlab.in]

A Proposed Framework for the Preliminary In-Vitro Investigation of 3-Descarboxy Olsalazine: A Technical Guide for Drug Development Professionals

Introduction: The Knowledge Gap in an Olsalazine Impurity

Olsalazine, a dimeric prodrug of 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] Its efficacy is predicated on the targeted delivery of the active moiety, 5-ASA, to the colon, where it exerts a localized anti-inflammatory effect.[3][4] The manufacturing process of Olsalazine, like any pharmaceutical agent, can result in the formation of impurities that require characterization to ensure the safety and quality of the final drug product.[5] One such impurity is 3-Descarboxy Olsalazine.[6][7][8]

While the chemistry of this compound is defined, a significant knowledge gap exists regarding its biological activity. To date, there is a notable absence of publicly available in-vitro studies to elucidate its potential pharmacological or toxicological profile. This guide, therefore, shifts from a review of existing data to a forward-looking proposal: a comprehensive, scientifically-grounded framework for the preliminary in-vitro evaluation of this compound. The proposed studies are designed to provide initial insights into its safety and potential for anti-inflammatory activity, leveraging the well-established mechanisms of its parent compound, Olsalazine, and its active metabolite, 5-ASA.

Rationale for Investigation: Why Study an Impurity?

The imperative to study impurities such as this compound is multi-faceted. From a regulatory standpoint, understanding the biological effects of any compound present in a final drug formulation is critical for a comprehensive safety assessment. From a scientific perspective, seemingly minor structural modifications can dramatically alter biological activity. It is conceivable that this compound could exhibit a range of activities, from being inert to possessing its own anti-inflammatory properties, or, conversely, contributing to unforeseen toxicity. A thorough in-vitro characterization is the essential first step in discerning these possibilities.

Proposed In-Vitro Studies: A Step-by-Step Investigative Workflow

The following sections outline a logical progression of in-vitro assays designed to build a foundational understanding of this compound's biological profile.

Phase 1: Foundational Cytotoxicity Assessment

Before investigating any potential therapeutic effects, it is paramount to establish the cytotoxicity profile of this compound. This initial screen will determine the concentration range at which the compound does not induce cell death, thereby defining the appropriate concentrations for subsequent functional assays.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Seed Caco-2 cells (a human colorectal adenocarcinoma cell line) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

-

Treatment: Remove the culture medium from the cells and replace it with a medium containing the various concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following incubation, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle control and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Causality Behind Experimental Choices: The Caco-2 cell line is chosen for its intestinal epithelial origin, which is relevant to the site of action of the parent drug, Olsalazine. The MTT assay is a well-established and reliable method for assessing cell viability by measuring mitochondrial metabolic activity.

Data Presentation: Cytotoxicity of this compound

| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h |

| Vehicle Control | 100 | 100 |

| 0.1 | [Hypothetical Data] | [Hypothetical Data] |

| 1 | [Hypothetical Data] | [Hypothetical Data] |

| 10 | [Hypothetical Data] | [Hypothetical Data] |

| 100 | [Hypothetical Data] | [Hypothetical Data] |

| 1000 | [Hypothetical Data] | [Hypothetical Data] |

| Positive Control | [Hypothetical Data] | [Hypothetical Data] |

This table presents a template for the expected data output. Actual results would be populated upon completion of the experiment.

Diagram: Proposed Cytotoxicity Assessment Workflow

Caption: Workflow for assessing the cytotoxicity of this compound.

Phase 2: Investigating Anti-inflammatory Potential

Based on the non-toxic concentration range identified in Phase 1, the next logical step is to explore the potential anti-inflammatory properties of this compound. These assays will probe key pathways known to be modulated by 5-ASA.

Proposed Experiment 1: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

The anti-inflammatory effects of 5-ASA are partly attributed to its ability to inhibit COX and LOX enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[3][9]

Experimental Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays

-

Assay Kits: Utilize commercially available colorimetric or fluorometric assay kits for COX-1, COX-2, and 5-LOX.

-

Compound Preparation: Prepare this compound at various non-toxic concentrations. Include a known inhibitor for each enzyme as a positive control (e.g., SC-560 for COX-1, celecoxib for COX-2, and zileuton for 5-LOX).

-

Assay Procedure: Follow the manufacturer's protocol for the respective assay kits. This typically involves combining the enzyme, substrate (arachidonic acid), and the test compound or control.

-

Measurement: Measure the product formation (e.g., prostaglandin F2α for COX assays, leukotrienes for LOX assays) using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC50 value.

Causality Behind Experimental Choices: These assays directly measure the compound's ability to interact with key enzymes in the inflammatory cascade. Differentiating between COX-1 and COX-2 inhibition provides insights into potential gastrointestinal side effects.

Proposed Experiment 2: Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, and its inhibition is a key mechanism of 5-ASA.[4]

Experimental Protocol: NF-κB Reporter Assay

-

Cell Line: Use a stable cell line (e.g., HEK293T) transfected with an NF-κB-luciferase reporter construct.

-

Cell Culture and Treatment: Seed the cells in 96-well plates. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Express the results as a percentage of the stimulated control.

Causality Behind Experimental Choices: The reporter assay provides a quantitative measure of the compound's ability to interfere with a critical inflammatory signaling pathway at the level of gene transcription.

Diagram: Known Anti-inflammatory Pathways of 5-ASA

Caption: Simplified signaling pathways modulated by 5-ASA.

Proposed Experiment 3: Activation of PPAR-γ

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with anti-inflammatory properties, and 5-ASA is a known agonist.

Experimental Protocol: PPAR-γ Activation Assay

-

Assay Method: Employ a cell-based reporter assay or a ligand-binding assay. For a reporter assay, use a cell line co-transfected with a PPAR-γ expression vector and a reporter plasmid containing PPAR response elements upstream of a luciferase gene.

-

Treatment: Treat the cells with non-toxic concentrations of this compound. Include a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.

-

Measurement: Measure luciferase activity or ligand binding according to the chosen assay format.

-

Data Analysis: Quantify the extent of PPAR-γ activation relative to the controls.

Causality Behind Experimental Choices: This assay investigates a distinct and important anti-inflammatory mechanism of aminosalicylates, providing a more comprehensive understanding of the compound's potential activities.

Phase 3: Preliminary Assessment of Intestinal Permeability

Understanding the potential for this compound to cross the intestinal barrier is crucial for assessing its potential for systemic exposure and off-target effects.

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

-

Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Permeability Study: Add this compound to the apical (AP) side of the Transwell® insert. At various time points, collect samples from the basolateral (BL) side.

-

Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the Caco-2 monolayer.

Causality Behind Experimental Choices: The Caco-2 permeability assay is the gold standard in-vitro model for predicting intestinal drug absorption.

Conclusion: A Roadmap for Characterization

The in-vitro studies proposed in this guide provide a robust and scientifically sound framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and intestinal permeability, researchers can generate the foundational data necessary to make informed decisions about the significance of this impurity in the overall safety and efficacy profile of Olsalazine. This structured approach ensures that the investigation is both comprehensive and efficient, paving the way for a more complete understanding of this currently understudied compound.

References

-

Drugs.com. (2025, August 22). Olsalazine Monograph for Professionals. Retrieved from [Link]

-

Hetzel, D. J., Shearman, D. J., Labrooy, J., Bochner, F., Imhoff, D. M., Gibson, G. E., Fitch, R. J., Hecker, R., & Rowland, R. (1988). Olsalazine in the treatment of active ulcerative colitis: a placebo controlled clinical trial and assessment of drug disposition. Scandinavian Journal of Gastroenterology. Supplement, 148, 61–69. [Link]

-

Ireland, A., & Jewell, D. P. (1990). Mechanism of action of 5-aminosalicylic acid and its derivatives. Clinical Science (London, England: 1979), 78(2), 119–125. [Link]

-

MIMS Singapore. (n.d.). Olsalazine: Uses, Dosage, Side Effects and More. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Olsalazine. PubChem Compound Database. Retrieved from [Link]

-

Suryawanshi, V., Thorat, R. G., Chavan, J., Chaskar, S., Vedpathak, H., Chaudhari, A., Pramanik, C., & Roychowdhury, A. (2023). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium. Synfacts, 19(11), 1234. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Olsalazine Sodium? Retrieved from [Link]

-

PubMed. (1989). Olsalazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease. Retrieved from [Link]

-

PubMed. (1988). Pharmacokinetics of olsalazine and its metabolites. Retrieved from [Link]

-

Allmpus. (n.d.). Olsalazine EP Impurity G and 3-(3-Carboxy-4-hydroxy)phenyl Olsalazine Manufacturer in Mumbai. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Isolation and Characterization of Nine Pharmacopeial Impurities Related to the Active Pharmaceutical Ingredient Olsalazine Sodium | Request PDF. Retrieved from [Link]

-

RxList. (2021, November 22). 5-Aminosalicylic Acid Derivatives: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]

-

Veeprho. (n.d.). Olsalazine Impurities and Related Compound. Retrieved from [Link]

Sources

- 1. Evolution of olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Methyl Ester, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]

- 3. What is the mechanism of Olsalazine Sodium? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. usbio.net [usbio.net]

- 7. allmpus.com [allmpus.com]

- 8. theclinivex.com [theclinivex.com]

- 9. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Solubility and Stability Characteristics of 3-Descarboxy Olsalazine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Scarcity for 3-Descarboxy Olsalazine

As a Senior Application Scientist, it is not uncommon to encounter promising but sparsely characterized compounds. This compound, an impurity of the anti-inflammatory drug Olsalazine, represents one such case. Publicly available data on its specific solubility and stability characteristics are limited. This guide, therefore, takes a dual approach. Firstly, it synthesizes the available information on this compound and its structurally related analogues to provide a foundational understanding of its likely physicochemical properties. Secondly, and more critically, it presents a comprehensive, field-proven framework of experimental protocols. This guide is designed to empower researchers to systematically determine the core solubility and stability profiles of this compound, ensuring scientific integrity and generating the robust data essential for drug development and regulatory compliance.

Introduction to this compound: An Impurity of Significance

This compound, with the chemical name 2-hydroxy-5-[(E)-(4-hydroxyphenyl)diazenyl]benzoic acid, is recognized as a process-related impurity of Olsalazine. Olsalazine is a prodrug that is converted in the colon to two molecules of the active anti-inflammatory agent, mesalamine (5-aminosalicylic acid). The presence and quantity of impurities such as this compound are critical quality attributes that must be carefully controlled in the final drug product. Understanding the physicochemical properties of this impurity is paramount for developing robust analytical methods for its detection and quantification, as well as for assessing its potential impact on the stability and safety of the drug substance and product.

Chemical Structure:

-

IUPAC Name: 2-hydroxy-5-[(E)-(4-hydroxyphenyl)diazenyl]benzoic acid

-

CAS Number: 259151-72-9

-

Molecular Formula: C₁₃H₁₀N₂O₄

-

Molecular Weight: 258.23 g/mol

Solubility Profile: A Qualitative Assessment and a Quantitative Approach

Inferred Solubility Characteristics

Vendor-supplied information indicates that this compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol. The presence of a carboxylic acid and two phenolic hydroxyl groups suggests that its aqueous solubility will be highly pH-dependent. At low pH, the carboxylic acid will be protonated, leading to very low aqueous solubility. As the pH increases above the pKa of the carboxylic acid and subsequently the phenolic groups, the molecule will become ionized and its aqueous solubility is expected to increase significantly. A safety data sheet for the closely related analogue, 2-(4-Hydroxyphenylazo)benzoic acid, states that it "does not mix with water," further supporting the expectation of low intrinsic aqueous solubility for the un-ionized form of this compound.[1]

Table 1: Summary of Inferred and Experimentally Guided Solubility of this compound

| Solvent System | Inferred/Reported Solubility | Rationale / Experimental Goal |

| Water (neutral pH) | Very Low / Insoluble | The un-ionized form is expected to have poor aqueous solubility due to the hydrophobic azobenzene core. The goal is to quantify this low solubility. |

| Aqueous Buffers (pH 2-10) | pH-dependent | Ionization of the carboxylic acid and phenolic groups at higher pH will increase solubility. The goal is to determine the full pH-solubility profile. |

| Methanol | Slightly Soluble | The polar hydroxyl and carboxylic acid groups allow for some interaction with polar protic solvents. The goal is to obtain a quantitative value. |

| Ethanol | Likely Soluble | Similar to methanol, quantitative determination is the objective. |

| Acetonitrile | Likely Sparingly Soluble | A polar aprotic solvent, solubility is expected to be lower than in alcohols. Quantitative measurement is needed. |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | A polar aprotic solvent known for its ability to dissolve a wide range of compounds. The goal is to quantify the solubility. |

| Dichloromethane | Likely Insoluble | A non-polar solvent, unlikely to effectively solvate the polar functional groups. |

Experimental Protocol for Determining Aqueous and Non-Aqueous Solubility

The following protocols describe a systematic approach to quantitatively determine the solubility of this compound.

Protocol 2.2.1: Thermodynamic Equilibrium Solubility in Aqueous and Organic Solvents

This protocol aims to determine the equilibrium solubility, which is a critical parameter for understanding the dissolution behavior and for the development of formulations.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., purified water, pH-buffered solutions from 2 to 10, methanol, ethanol, acetonitrile, DMSO).

-

Ensure a solid excess is visible in each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. A shaking incubator or orbital shaker is recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.